molecular formula C₂₉H₃₇N₇O₅S B560134 Osimertinib mesylate CAS No. 1421373-66-1

Osimertinib mesylate

Numéro de catalogue B560134
Numéro CAS: 1421373-66-1
Poids moléculaire: 595.71
Clé InChI: FUKSNUHSJBTCFJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Osimertinib mesylate, also known as AZD9291, is an oral, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) drug . It is used to treat non-small cell lung cancer (NSCLC) in patients who have certain types of abnormal epidermal growth factor (EGFR) genes .


Synthesis Analysis

Osimertinib was synthesized by an improved and highly efficient protocol, revisiting the classical synthetic process and modifying parameters, such as solvents, temperature, reagents, and reaction time . A cost-effective, environmentally friendly methodology for the synthesis of osimertinib was established, which gave shorter reaction times, saved labor by eliminating purification steps through column chromatography, and enhanced yields .


Molecular Structure Analysis

Osimertinib is a mono-anilino-pyrimidine compound that corresponds to the molecular formula C28H33N7O2 and possesses a molecular weight of 596 g/mol . Osimertinib irreversibly binds to mutant EGFR via its acrylamide group that forms a covalent bond with the Cys797 residue located in the ATP-binding site of mutant EGFR .


Chemical Reactions Analysis

Osimertinib underwent significant degradation in acidic, alkaline, and oxidative conditions . In the rest of the conditions, osimertinib mesylate was found to be stable or slight degradation was observed in photolytic condition .

Applications De Recherche Scientifique

  • Resistance Mechanisms in NSCLC : Osimertinib is used globally to treat EGFR-mutant NSCLC. Research shows that acquired resistance to Osimertinib, particularly due to loss of the T790M mutation, is associated with a range of competing resistance mechanisms and early resistance. This highlights the need for clinical strategies to overcome multiple concomitant resistance mechanisms or strategies for preventing such resistance (Oxnard et al., 2018).

  • Chemical Degradation and In Silico Prediction : Research on Osimertinib mesylate includes its chemical degradation study and in silico prediction. It undergoes significant degradation under acidic, alkaline, and oxidative conditions, with stability observed under other conditions. The structural elucidation of degradation products was achieved using high-resolution mass spectrometry and nuclear magnetic resonance (Dhiman et al., 2023).

  • Mechanical Effects on Cancerous Cells : Osimertinib's mechanical effects on cancerous cells have been studied using atomic force microscopy. The research compares the mechanical effects of Osimertinib mesylate and sorafenib tosylate on hepatoma carcinoma cells and lung cancerous cells, providing insights into the diagnosis and treatment of early-stage cancers (Zhu et al., 2021).

  • ERK Inhibition in Overcoming Acquired Resistance : A study on ERK inhibition demonstrates its effectiveness in overcoming acquired resistance of EGFR-mutant NSCLC cells to Osimertinib, suggesting a potential approach for managing resistance in cancer treatment (Li et al., 2019).

  • Role in Advanced NSCLC : Osimertinib shows efficacy in patients with EGFR Thr790Met-positive NSCLC who had progressed after prior EGFR tyrosine-kinase inhibitor therapy. It offers a suitable treatment option with manageable side effects for these patients (Goss et al., 2016).

  • Efficacy in CNS Metastases : Osimertinib has been evaluated for its efficacy in CNS metastases from EGFR-mutated advanced NSCLC. The findings highlight its meaningful therapeutic efficacy in the CNS and a manageable safety profile (Yang et al., 2019).

  • First-Line Treatment in EGFR-Mutated NSCLC : Research also indicates Osimertinib's superiority over standard EGFR-TKIs in the first-line treatment of EGFR mutation–positive advanced NSCLC, with a similar safety profile and lower rates of serious adverse events (Soria et al., 2018).

  • Pharmacokinetic Study in Rats : An original analysis method was established for the quantification of Osimertinib by ultra-performance liquid chromatography with time of flight mass spectrometry in rat plasma, contributing to the understanding of its pharmacokinetics (Dong et al., 2018).

  • Crystal Structure Analysis : The crystal structure of Osimertinib mesylate Form B has been solved and refined, offering detailed insights into its molecular structure and interactions (Kaduk et al., 2021).

  • CNS Efficacy in Advanced NSCLC : A study on CNS efficacy in patients with untreated EGFR-mutated advanced NSCLC suggests a reduced risk of CNS progression with Osimertinib compared to standard EGFR-TKIs (Reungwetwattana et al., 2018).

  • Overall Survival in Advanced NSCLC : A phase 3 trial showed that Osimertinib provides longer overall survival than other EGFR-TKIs in patients with previously untreated advanced NSCLC with an EGFR mutation (Ramalingam et al., 2019).

Safety And Hazards

Osimertinib has an impressive antitumor activity compared with prior EGFR-TKI and chemotherapy with an acceptable response and tolerable adverse events . The most common side effects include diarrhea, rash, musculoskeletal pain, dry skin, skin inflammation around nails, sore mouth, fatigue, and cough . The incidence of severe adverse events from any cause was higher with the combination than with monotherapy — a finding driven by known chemotherapy-related adverse events .

Propriétés

IUPAC Name

N-[2-[2-(dimethylamino)ethyl-methylamino]-4-methoxy-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]phenyl]prop-2-enamide;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H33N7O2.CH4O3S/c1-7-27(36)30-22-16-23(26(37-6)17-25(22)34(4)15-14-33(2)3)32-28-29-13-12-21(31-28)20-18-35(5)24-11-9-8-10-19(20)24;1-5(2,3)4/h7-13,16-18H,1,14-15H2,2-6H3,(H,30,36)(H,29,31,32);1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUKSNUHSJBTCFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)NC4=C(C=C(C(=C4)NC(=O)C=C)N(C)CCN(C)C)OC.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H37N7O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

2070014-82-1
Record name 2-Propenamide, N-[2-[[2-(dimethylamino)ethyl]methylamino]-4-methoxy-5-[[4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl]amino]phenyl]-, compd. with methanesulfonate (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2070014-82-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID101027822
Record name Osimertinib mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101027822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

595.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Osimertinib mesylate

CAS RN

1421373-66-1
Record name 2-Propenamide, N-[2-[[2-(dimethylamino)ethyl]methylamino]-4-methoxy-5-[[4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl]amino]phenyl]-, methanesulfonate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1421373-66-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Osimertinib mesylate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1421373661
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Osimertinib mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101027822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OSIMERTINIB MESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RDL94R2A16
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
147
Citations
C Talluri, S Mondal, S Biswal - Journal of Drug Delivery and …, 2019 - jddtonline.info
… Osimertinib Mesylate is used for a treatment of non small cell … for the determination of Osimertinib Mesylate (tagrisso) in … and methanol in which Osimertinib Mesylate obeys Beer …
Number of citations: 1 jddtonline.info
T Chakradhar, S Mondal, GK Vanapalli - Journal of Drug Delivery …, 2019 - jddtonline.info
… for the determination of Osimertinib Mesylate in tablet dosage … y = 125927x + 192648 Osimertinib Mesylate was subjected to stress … stability studies of Osimertinib Mesylate …
Number of citations: 4 www.jddtonline.info
T Chakradhar, S Mondal… - Journal of Drug Delivery & …, 2019 - search.ebscohost.com
… Osimertinib Mesylate is used for a treatment of non small cell … for the determination of Osimertinib Mesylate (tagrisso) in … and methanol in which Osimertinib Mesylate obeys Beer …
Number of citations: 0 search.ebscohost.com
JA Kaduk, NC Boaz, EL Markun, AM Gindhart… - Powder …, 2021 - cambridge.org
… Osimertinib mesylate is the methanesulfonate salt of osimertinib. Osimertinib mesylate (brand name … Neither patent reports crystal structure data for any osimertinib mesylate phase. …
Number of citations: 5 www.cambridge.org
T Chakradhar, S Mondal, S Biswal - researchgate.net
… Osimertinib Mesylate is used for a treatment of non small cell … for the determination of Osimertinib Mesylate (tagrisso) in … and methanol in which Osimertinib Mesylate obeys Beer …
Number of citations: 2 www.researchgate.net
J Wang - Journal of Thoracic Oncology, 2018 - jto.org
… efficacy and safety of Osimertinib Mesylate Tablets in advanced … All the patients were given Osimertinib Mesylate Tablets … Conclusion: Administration of Osimertinib Mesylate Tablets in …
Number of citations: 0 www.jto.org
A Dhuri, A Sriram, M Aalhate, S Mahajan… - Pharmaceutical …, 2023 - Taylor & Francis
Lung cancer ranks second position among the cancer-related deaths. Osimertinib mesylate (OSM) is a tyrosine-kinase-inhibitor which can effectively treat non-small cell lung cancer (…
Number of citations: 3 www.tandfonline.com
AW Erickson, PK Brastianos, S Das - JAMA network open, 2020 - jamanetwork.com
… Studies were included that reported intracranial outcomes for osimertinib mesylate in the management of intracranial metastatic disease (IMD). Records were identified from MEDLINE …
Number of citations: 28 jamanetwork.com
V Dhiman, BB Chavan, N Ramarapu… - European Journal of …, 2023 - journals.sagepub.com
… /v) stock solution was prepared to avoid precipitation of the osimertinib mesylate. The mixture of equal volume of osimertinib mesylate solution to respective stress reagents (4 N HCl at 7 …
Number of citations: 3 journals.sagepub.com
U Malapelle, B Ricciuti, S Baglivo, F Pepe… - Small Molecules in …, 2018 - Springer
… Osimertinib mesylate molecular formula is C28H33N7O2·CH4O3S and chemically belongs to mono-anilino-pyrimidine small molecule (Zhang et al. 2016). Its molecular weight is 596 g/…
Number of citations: 25 link.springer.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.